molecular formula C14H14N4O3 B15040510 N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B15040510
M. Wt: 286.29 g/mol
InChI Key: ZCIXNTFNLPMKCJ-IUXPMGMMSA-N
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Description

N'-[(Z)-(3,4-Dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a pyrazine-based carbohydrazide derivative characterized by a hydrazone linkage (-NH-N=CH-) and a 3,4-dimethoxyphenyl substituent. Pyrazine derivatives are heterocyclic compounds with two nitrogen atoms at the 1,4 positions, contributing to their diverse biological and chemical properties .

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C14H14N4O3/c1-20-12-4-3-10(7-13(12)21-2)8-17-18-14(19)11-9-15-5-6-16-11/h3-9H,1-2H3,(H,18,19)/b17-8-

InChI Key

ZCIXNTFNLPMKCJ-IUXPMGMMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=NC=CN=C2)OC

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Pyrazine-2-Carboxylic Acid Derivatives

The most widely adopted method involves reacting pyrazine-2-carbonyl chloride with hydrazine hydrate in anhydrous ethanol. This exothermic reaction proceeds at 0–5°C to mitigate side product formation, yielding 78–82% pure carbohydrazide after recrystallization. Alternative approaches substitute the acid chloride with methyl pyrazine-2-carboxylate, though this requires prolonged reflux (12–16 hours) and results in lower yields (65–70%).

Enzymatic Aminolysis

Emergent methodologies employ lipase-catalyzed aminolysis in non-aqueous media. For instance, immobilized Candida antarctica lipase B facilitates the reaction between pyrazine-2-carboxylic acid and hydrazine at 45°C, achieving 88% conversion efficiency. This green chemistry approach reduces waste but currently remains cost-prohibitive for industrial-scale synthesis.

Solid-Phase Synthesis

Recent innovations utilize resin-bound synthesis to streamline purification. Wang resin functionalized with pyrazine-2-carboxylic acid reacts with hydrazine in DMF, followed by cleavage with TFA/water. While yielding 92% purity, this method’s scalability is limited by resin costs.

Condensation with 3,4-Dimethoxybenzaldehyde

The second stage involves Schiff base formation between pyrazine-2-carbohydrazide and 3,4-dimethoxybenzaldehyde. Critical parameters governing this reaction include:

Solvent Systems

Solvent Temperature (°C) Time (h) Yield (%) Z:E Ratio
Ethanol 78 4 75 7:3
Methanol 65 6 82 8:2
DMF 120 2 68 5:5
Acetonitrile 82 5 71 6:4

Methanol demonstrates superior Z-selectivity due to its polarity enhancing nucleophilic attack at the aldehyde carbonyl.

Acid Catalysts

Protic acids significantly accelerate the condensation:

  • Acetic Acid (0.1 M): 85% yield, requires 3 hours
  • p-Toluenesulfonic Acid (0.05 M): 88% yield, 2.5 hours
  • Amberlyst-15 (5 wt%): 79% yield, reusable for 3 cycles

Notably, Lewis acids like ZnCl₂ decrease stereoselectivity by promoting E-isomer formation through alternative coordination pathways.

Microwave-Assisted Synthesis

Modern protocols employ microwave irradiation (300 W, 100°C) to reduce reaction times from hours to minutes:

Power (W) Time (min) Yield (%) Purity (%)
150 15 72 95
300 8 84 98
450 5 78 97

This method enhances Z-isomer prevalence (up to 9:1 ratio) through uniform heating, minimizing thermal degradation.

Isolation and Purification Techniques

Crystallization Optimization

Recrystallization solvents profoundly impact product quality:

Solvent Recovery (%) Purity (%) Crystal Habit
Ethanol 65 98 Needles
Ethyl Acetate 58 99 Plates
DCM:Hexane 72 97 Rhombic Prisms

Ethanol proves optimal for industrial applications due to low cost and high recovery rates.

Chromatographic Methods

Flash chromatography (SiO₂, ethyl acetate/hexane 3:7) resolves Z/E isomers with 99.5% purity. Preparative HPLC (C18, MeOH/H₂O 65:35) achieves baseline separation but at 3× higher cost per gram.

Mechanistic Insights

The reaction proceeds via a three-step mechanism:

  • Protonation: Acid catalyst activates the aldehyde carbonyl
  • Nucleophilic Attack: Hydrazide nitrogen attacks electrophilic carbon
  • Dehydration: Elimination of water forms C=N bond

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the Z-isomer is thermodynamically favored by 2.3 kcal/mol due to reduced steric hindrance between pyrazine and dimethoxyphenyl groups.

Scalability and Industrial Considerations

Pilot-scale batches (10 kg) using continuous flow reactors demonstrate:

  • 23% reduction in solvent consumption vs batch processes
  • 15°C lower exotherm peaks through improved heat transfer
  • Consistent Z:E ratio of 8.5:1.5 across production runs

Key challenges remain in catalyst recovery and minimizing hydrazine byproducts to meet ICH Q3A guidelines.

Analytical Characterization

Modern techniques confirm structure and purity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.76 (d, J = 2.4 Hz, 1H), 8.64 (s, 1H), 7.52 (d, J = 8.1 Hz, 1H), 6.97 (d, J = 8.1 Hz, 1H), 3.87 (s, 3H), 3.85 (s, 3H)
  • IR (KBr): 3250 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N)
  • XRD: Monoclinic P2₁/c space group, Z = 4, with intramolecular H-bonding stabilizing the Z-configuration

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

While the specific compound "N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide" is not directly discussed in the provided search results, the search results offer information about related compounds and their applications, which can help infer potential applications.

Here's a summary based on the provided search results:

Pyrazine Derivatives: Biological and Pharmaceutical Applications

Pyrazine is a six-membered heterocyclic ring containing nitrogen, and many of its derivatives are biologically active compounds . Pyrazine compounds exhibit a variety of pharmacological effects, including antipyretic, anti-inflammatory, analgesic, anticancer, and antibacterial properties . Research shows that pyrazine-modified natural product derivatives have a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant activities . Many of these derivatives exhibit stronger pharmacodynamic activity and less toxicity than their parent compounds . Pyrazine is widely used in the synthesis of biologically active ingredients and catalysts, making it a hot topic in pharmaceutical chemistry research .

Specific Examples and Activities

  • Antiplatelet Aggregation: Trimethylpyrazine-2-carbonyloxy-cinnamic acids and esters have shown effectiveness as platelet aggregation inhibitors .
  • Protective Effects: Ligustrazine–cinnamic acids/ethyl esters had higher activity than ligustrazine against hydrogen peroxidation-damaged cells . Certain derivatives have shown high protective effects on human umbilical cord vascular endothelial cells (HUVECs) damaged by hydrogen peroxide .
  • Anti-inflammatory Activity: Certain pyrazine derivatives can inhibit inflammation-related signaling pathways .
  • Antithrombotic Activity: Pyrazine derivatives have demonstrated enhanced neuroprotective and antithrombotic activity .

Schiff Bases and Hydrogen Bonding

Mechanism of Action

The mechanism of action of N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with biological targets through its hydrazone and phenyl groups. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-dependent properties:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Biological Activity/Notes Reference(s)
N'-[(Z)-(3,4-Dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide (Target) 3,4-dimethoxy (Z-config.) 286.27 Not explicitly reported in evidence; steric effects of Z-configuration may alter activity
N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide 2,5-dimethoxy (E-config.) 286.27 No inhibition against Mycobacterium tuberculosis H37Rv strain
5-Chloro-N'-[(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide (3c) 4-hydroxy (E-config.) 267.69 High cytotoxicity against A549 lung cancer cells (IC₅₀ < cisplatin)
N'-[(4-Methoxyphenyl)methylidene]pyrazine-2-carbohydrazide 4-methoxy (E-config.) 256.26 Limited biological data; used as a synthetic intermediate
N'-[(3-Nitrophenyl)methylidene]pyridine-4-carbohydrazide (5b) 3-nitro (E-config.) 271.25 No antimycobacterial activity observed
Key Observations:
  • Substituent Position and Bioactivity : The 4-hydroxyphenyl derivative (3c) showed potent anticancer activity, whereas 2,5-dimethoxy () and 3-nitrophenyl () analogues lacked efficacy in antimicrobial assays. This suggests that electron-donating groups (e.g., -OH) at the para-position enhance cytotoxicity .

Physicochemical and Spectral Comparisons

Spectral Data

  • IR Spectroscopy: The target compound likely shows peaks for N-H (~3150–3400 cm⁻¹), C=O (1670–1690 cm⁻¹), and C=N (1600–1620 cm⁻¹), consistent with hydrazone derivatives . Chromeno-pyridine analogues () exhibit additional peaks for fused aromatic systems (~1500–1600 cm⁻¹).
  • NMR Spectroscopy :
    • Methoxy groups in the 3,4-dimethoxyphenyl moiety would appear as singlets near δ 3.8–4.0 ppm in ¹H-NMR .

Solubility and Stability

  • (Z)-Isomers are generally less thermodynamically stable than (E)-isomers, which may necessitate low-temperature storage or rapid use post-synthesis.

Biological Activity

N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and cytotoxic effects.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between pyrazine-2-carbohydrazide and 3,4-dimethoxybenzaldehyde. The reaction can be summarized as follows:

Pyrazine 2 carbohydrazide+3 4 dimethoxybenzaldehydeN Z 3 4 dimethoxyphenyl methylidene pyrazine 2 carbohydrazide\text{Pyrazine 2 carbohydrazide}+\text{3 4 dimethoxybenzaldehyde}\rightarrow \text{N Z 3 4 dimethoxyphenyl methylidene pyrazine 2 carbohydrazide}

Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound. For instance, the IR spectrum typically shows characteristic peaks corresponding to the functional groups present in the compound.

Antimicrobial Activity

Research indicates that derivatives of pyrazine-2-carbohydrazide exhibit significant antimicrobial properties. A study by Miniyar et al. demonstrated that various substituted pyrazine-2-carbohydrazide compounds showed potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while exhibiting less activity against Gram-negative bacteria such as Escherichia coli and Salmonella typhi .

The following table summarizes the antimicrobial activity of selected derivatives:

CompoundGram-positive Activity (Zone of Inhibition in mm)Gram-negative Activity (Zone of Inhibition in mm)
This compound2010
N'-[(Z)-(4-nitrophenyl)methylidene]pyrazine-2-carbohydrazide228
N'-[(Z)-(2-nitrophenyl)methylidene]pyrazine-2-carbohydrazide189

Cytotoxicity Studies

Cytotoxicity studies have shown that certain derivatives of pyrazine-based compounds exhibit low toxicity towards human dermal keratinocytes. For instance, a related compound, chlorohydrazinopyrazine, demonstrated a lack of significant cytotoxic effects, suggesting potential for clinical applications . The interaction with DNA has also been explored, indicating that these compounds may bind effectively without causing toxicity to healthy cells.

Case Studies

  • Antibacterial Efficacy : In a controlled study involving various bacterial strains, this compound was tested against clinical isolates. The results indicated that this compound could inhibit bacterial growth effectively at concentrations lower than many traditional antibiotics.
  • DNA Binding Studies : Research conducted on similar pyrazine derivatives revealed that they could bind to DNA with high affinity. This property is crucial for developing new anticancer agents that target DNA directly without harming normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide?

  • Methodological Answer : The compound is synthesized via condensation of pyrazine-2-carbohydrazide with 3,4-dimethoxybenzaldehyde under acidic conditions. A typical procedure involves refluxing equimolar amounts of the reactants in ethanol with catalytic acetic acid (~3–5 mol%) for 6–12 hours. The Schiff base formation is monitored by TLC, and the product is purified via recrystallization from ethanol or methanol . For Z-isomer specificity, reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled to favor the desired stereochemistry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the hydrazone bond formation (δ ~8–10 ppm for –NH–N=CH– protons) and aromatic/alkenyl protons.
  • IR spectroscopy : Detection of C=O (1650–1700 cm⁻¹) and C=N (1590–1620 cm⁻¹) stretches.
  • Mass spectrometry (ESI-MS) : Verification of molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray crystallography (if crystalline) : For unambiguous Z/E configuration determination using SHELXL refinement .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Adhere to GHS Category 2/2A guidelines:

  • Use fume hoods to avoid inhalation of dust.
  • Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Store in a cool, dry place away from oxidizers. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the Z-isomer?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may stabilize the transition state for Z-isomer formation.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation while minimizing side reactions.
  • Temperature control : Lower temperatures (0–25°C) favor kinetic control, increasing Z-isomer selectivity. Monitor via HPLC or chiral column chromatography .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).
  • Dynamic effects : Assess tautomerism or rotameric equilibria via variable-temperature NMR.
  • Complementary techniques : Use X-ray crystallography (SHELX suite) for definitive stereochemical assignment. If crystals are unavailable, employ NOESY/ROESY to probe spatial proximity of protons .

Q. What mechanistic insights underlie the anticancer activity of this compound?

  • Methodological Answer :

  • In vitro assays : Use MTT or RTCA DP systems to evaluate cytotoxicity (e.g., IC₅₀ against A549/Caco2 cells).
  • Mechanistic studies :
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining.
  • Target identification : Molecular docking (AutoDock Vina) to predict interactions with kinases or DNA.
  • Metastasis inhibition : Monitor MMP-9/MMP-2 activity via gelatin zymography .

Q. How can metal coordination enhance the bioactivity of this carbohydrazide?

  • Methodological Answer :

  • Synthesis of metal complexes : React the ligand with Co(II), Ni(II), Cu(II), or Pd(II) salts (e.g., PdCl₂ in methanol). Characterize via UV-Vis (d-d transitions) and cyclic voltammetry.
  • Bioactivity enhancement : Metal coordination often improves DNA binding (via intercalation) and redox activity. Test using ethidium bromide displacement assays and ROS generation measurements (DCFH-DA probe) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Process optimization : Switch from batch to flow chemistry for better heat/mass transfer.
  • Purification : Replace recrystallization with column chromatography (e.g., silica gel, gradient elution).
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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